1,1-Difluoro-5-azaspiro[2.4]heptan-4-one: A Strategic Fluorinated Scaffold in Drug Discovery
1,1-Difluoro-5-azaspiro[2.4]heptan-4-one: A Strategic Fluorinated Scaffold in Drug Discovery
The following is an in-depth technical guide on the chemical structure, properties, and synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one .
Executive Summary
1,1-Difluoro-5-azaspiro[2.4]heptan-4-one is a high-value fluorinated heterocyclic building block used in modern medicinal chemistry. It represents a spiro-fused bioisostere that combines the conformational rigidity of a spiro-lactam with the metabolic stability and electronic modulation provided by a gem-difluorocyclopropane motif.
This scaffold is particularly valued for its ability to:
-
Restrict Conformation: The spiro-junction locks the pyrrolidinone ring into a specific pucker, reducing the entropic penalty of binding to protein targets (e.g., kinases, GPCRs).
-
Block Metabolism: The gem-difluoro substitution at the vulnerable
-position (relative to the carbonyl) prevents metabolic oxidation and hydrogen abstraction. -
Modulate pKa and Lipophilicity: The electron-withdrawing fluorine atoms lower the basicity of the adjacent nitrogen (in reduced forms) and increase overall lipophilicity (logP), improving membrane permeability.
Chemical Structure & Physicochemical Properties[1][2][3][4]
Nomenclature and Numbering
The IUPAC name 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one describes a bicyclic spiro-system consisting of a three-membered cyclopropane ring and a five-membered pyrrolidine ring sharing a single carbon atom.
-
Spiro System: Spiro[2.4]heptane (7 carbons total).
-
Functional Group: Ketone (lactam carbonyl) at position 4.
-
Substituents: Two fluorine atoms at position 1 (on the cyclopropane ring).
Structural Connectivity:
The spiro carbon is C3. The lactam carbonyl is C4. The nitrogen is N5.
Sequence:
Physicochemical Data[5]
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C | Low molecular weight fragment (Fragment-Based Drug Discovery). |
| Molecular Weight | 147.12 g/mol | Ideal for maintaining high Ligand Efficiency (LE). |
| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions in binding pockets. |
| H-Bond Acceptors | 1 (Carbonyl O) + F atoms | Fluorine can act as a weak acceptor in specific environments. |
| ClogP | ~0.5 - 1.2 | Fluorination increases lipophilicity vs. the non-fluorinated parent. |
| Topological Polar Surface Area (TPSA) | ~29 Ų | Favorable for CNS penetration and oral bioavailability. |
| Electronic Effect | The CF |
Conformational Analysis
The spiro-cyclopropane ring imposes severe steric constraints. Unlike a flexible alkyl chain, the spiro-fusion forces the pyrrolidinone ring into a specific envelope conformation . The gem-difluoro group adds an electronic component to this rigidity; the "gauche effect" and electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen often dictate a preferred pucker, which can be exploited to position substituents in a precise vector for target engagement.
Synthesis & Manufacturing
The synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one typically proceeds via the difluorocyclopropanation of an exocyclic alkene precursor. This approach is preferred over building the ring from acyclic fluorinated precursors due to higher atom economy and safety.
Retrosynthetic Analysis
The strategic disconnection is at the cyclopropane ring.
-
Target: 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one.
-
Precursor: 3-Methylene-2-pyrrolidinone (N-protected).
-
Reagent: Difluorocarbene source (:CF
).
Synthetic Route: Difluorocarbene Addition
Step 1: Preparation of the Exocyclic Alkene Starting from N-Boc-2-pyrrolidinone, an exocyclic double bond is introduced at the 3-position. This is often achieved via formylation followed by a Wittig/Horner-Wadsworth-Emmons reaction or by Mannich condensation and elimination.
Step 2: Difluorocyclopropanation
The core transformation involves the [2+1] cycloaddition of singlet difluorocarbene to the electron-rich double bond. The most reliable reagent for this transformation on scale is Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) , which generates :CF
Reaction Scheme (DOT Visualization)
Caption: Synthetic pathway via difluorocarbene addition to an exocyclic enecarbamate.
Experimental Protocol (Self-Validating System)
Objective: Synthesis of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptan-4-one.
Reagents:
-
N-Boc-3-methylene-2-pyrrolidinone (1.0 eq)
-
Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) (2.5 eq)
-
Sodium Fluoride (NaF) (0.2 eq, catalytic initiator)
-
Solvent: Diglyme or Toluene (Anhydrous)
Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and N
inlet, dissolve the alkene (N-Boc-3-methylene-2-pyrrolidinone) in anhydrous diglyme (0.5 M concentration). -
Initiation: Add NaF (catalytic). Heat the mixture to 110°C .
-
Addition: Add TFDA dropwise via a syringe pump over 2 hours. Why? Slow addition prevents the rapid polymerization of difluorocarbene, ensuring it reacts with the alkene.
-
Reaction: Stir at 110°C for an additional 4–6 hours. Monitor by TLC (stain with KMnO
; alkene spot should disappear) or 19F NMR (appearance of characteristic CF AB quartet around -130 to -150 ppm). -
Workup: Cool to room temperature. Dilute with EtOAc and wash extensively with water (to remove diglyme) and brine.
-
Purification: Dry organic layer over MgSO
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient). -
Deprotection (Optional): To obtain the free lactam, treat the N-Boc intermediate with TFA/DCM (1:4) at 0°C for 1 hour, then neutralize with NaHCO
.
Applications in Medicinal Chemistry
Bioisosterism and Metabolic Stability
The 1,1-difluoro-spirocyclopropyl moiety is a bioisostere for:
-
Gem-dimethyl groups: Similar steric bulk but with altered electronics.
-
Carbonyl groups: The CF
is isopolar to C=O but non-reducible.
In drug development, this scaffold is used to block P450-mediated oxidation . In a standard lactam, the
Case Study: P2X3 Antagonists and Kinase Inhibitors
While specific proprietary structures are confidential, this core features prominently in patent literature for P2X3 receptor antagonists (related to chronic cough treatments like Gefapixant) and various kinase inhibitors.[4][5] The spiro-lactam serves as a rigid linker that orients pharmacophores (e.g., aryl groups attached to the Nitrogen) into precise hydrophobic pockets, while the fluorine atoms interact with backbone amides or modulate the pKa of the lactam to improve oral absorption.
References
-
Dolbier, W. R. (2011). Fluorine-containing reagents for the synthesis of fluorinated compounds. Journal of Fluorine Chemistry.
-
Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
Wang, J., et al. (2018). Difluorocarbene reagents for organic synthesis. Chemical Reviews.
-
PubChem Compound Summary. (2024). 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride. National Center for Biotechnology Information.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
